molecular formula C25H31N6O8P B10821274 Remdesivir methylpropyl ester analog

Remdesivir methylpropyl ester analog

Cat. No.: B10821274
M. Wt: 574.5 g/mol
InChI Key: SVRBERDPWIECAJ-VIIJUVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remdesivir methylpropyl ester analog involves several key steps. The starting material is typically a nucleoside analog, such as GS-441524. The synthetic route includes protection, phosphoramidation, and deprotection reactions . The protection step involves using N,N-dimethylformamide dimethyl acetal as a protecting agent. The phosphoramidation step is catalyzed by chiral imidazole derivatives, achieving high stereoselectivity . The final deprotection step is performed under mild conditions to avoid the generation of degraded impurities .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using a similar approach. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which can reach up to 99.4% . The overall yield of the synthesis on a gram scale can be up to 85% .

Chemical Reactions Analysis

Types of Reactions

Remdesivir methylpropyl ester analog undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterases, cytochrome P450 enzymes, and various oxidizing and reducing agents . The conditions for these reactions typically involve specific pH levels, temperatures, and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include various metabolites of remdesivir, such as GS-443902, which is the active triphosphate form that inhibits viral RNA polymerases .

Scientific Research Applications

Remdesivir methylpropyl ester analog has several scientific research applications:

Properties

Molecular Formula

C25H31N6O8P

Molecular Weight

574.5 g/mol

IUPAC Name

2-methylpropyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C25H31N6O8P/c1-15(2)11-36-24(34)16(3)30-40(35,39-17-7-5-4-6-8-17)37-12-19-21(32)22(33)25(13-26,38-19)20-10-9-18-23(27)28-14-29-31(18)20/h4-10,14-16,19,21-22,32-33H,11-12H2,1-3H3,(H,30,35)(H2,27,28,29)/t16-,19+,21+,22+,25-,40-/m0/s1

InChI Key

SVRBERDPWIECAJ-VIIJUVLASA-N

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Canonical SMILES

CC(C)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Origin of Product

United States

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